(5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide: CDK2 Kinase Inhibitory Potential via Class-Level Inference from a Closely Related 1,2,3-Thiadiazole–Sulfide Scaffold
No direct CDK2 inhibition data exist for the target compound. However, the structurally proximal analog N-(5-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)acetamide (which retains the identical (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide substructure) gave an IC₅₀ > 1,000 nM against CDK2/cyclin E1 in a radiometric assay with 25 µM ATP [1]. This is a class-level inference and should be treated as a starting point for SAR, not a potency claim for the target compound.
| Evidence Dimension | CDK2/cyclin E1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct data available; compound contains identical thiadiazole–sulfide substructure to tested analog |
| Comparator Or Baseline | N-(5-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)acetamide: IC₅₀ > 1,000 nM |
| Quantified Difference | Cannot be calculated; target compound not directly tested |
| Conditions | Radiometric filter-binding assay; 25 µM ATP, [γ-³³P]ATP; dose–response; human CDK2/cyclin E1 (Bristol-Myers Squibb) |
Why This Matters
The conserved thiadiazole–sulfide core shows measurable, albeit weak, kinase engagement, making the target compound a credible scaffold for medicinal chemistry optimization if the 4-fluorophenyl substituent can be further derivatized.
- [1] BindingDB. BDBM5699: N-(5-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)acetamide. CDK2/Cyclin E1 IC₅₀ > 1,000 nM. Assay: 25 µM ATP, [γ-³³P]ATP, dose–response. View Source
